Fanft
Overview
Description
When investigating the molecular and chemical properties of compounds, density functional theory (DFT) and other computational chemistry methods are often used to predict various properties. These include bond lengths, bond angles, vibrational frequencies, and reaction barrier heights among others (Riley, Op't Holt, & Merz, 2007). Understanding the molecular structure, chemical reactions, physical, and chemical properties of a compound requires comprehensive computational analyses and experimental validations.
Synthesis Analysis
The synthesis and structure of complex organic molecules, like oligonaphthofurans, are explored using bottom-up methods. Such compounds exhibit unique physical and chemical characteristics due to their specific molecular arrangements and have been studied for their optical properties (Nakanishi et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analyses often involve DFT calculations to explore equilibrium geometries, electronic states, and vibrational frequencies of molecules. Such studies provide insights into the stability and structural preferences of molecules, including small iron-doped carbon clusters (Zhu & Li, 2009).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of molecules, such as charged titanium-doped carbon clusters, utilize DFT to understand the stability and electronic properties of various molecular isomers. These studies help elucidate the fundamental chemical behavior of complex molecules (Largo et al., 2007).
Physical Properties Analysis
The physical properties of molecules, including their reactivity and kinetic stability, can be predicted using quantum chemistry methods. This involves calculations of parameters such as ionization potential, electron affinity, and electronegativity, which are critical for understanding molecular behavior (Stefaniu & Pintilie Lucia, 2018).
Chemical Properties Analysis
The chemical properties of molecules, including their bonding nature and interaction with light, can exhibit unique features such as Fano resonances. These properties are crucial for applications in sensors, optical switches, and other photonic devices (Cao et al., 2020).
Scientific Research Applications
Carcinogenesis Model Development
- Overview : FANFT, or N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, has been instrumental in developing theoretical models of carcinogenesis, particularly in the context of urinary bladder cancer. These models integrate various biological aspects like cell populations, mitotic rates, and hyperplasia to estimate tumor occurrences and effects of substances like FANFT and sodium saccharin on carcinogenesis (Greenfield, Ellwein, & Cohen, 1984).
Experimental Studies on Carcinogenesis
Initiation and Promotion Phases : Research has demonstrated the role of FANFT in the initiation phase of bladder carcinogenesis. Studies involving coadministration of aspirin, known for inhibiting prostaglandin H synthase, with FANFT during the initiation phase have shown a reduction in carcinoma incidence, suggesting the involvement of this enzyme system in FANFT's carcinogenic mechanism (Sakata et al., 1986).
Progression of Urinary Bladder Cancer Lesions : Studies have focused on the progression and reversibility of urinary bladder cancer lesions in rats fed FANFT. It's observed that hyperplasia induced by FANFT is reversible if the administration of FANFT is ceased within a specific time frame, highlighting the stages of bladder epithelium changes (Jacobs et al., 1977).
Metabolic Activation and Excretion Studies : The role of renal metabolism and excretion in the process of FANFT-induced bladder cancer has been a significant area of study. Research indicates that FANFT is metabolically activated, involving renal clearances and deformylation to its less potent carcinogenic form (Spry et al., 1985).
Therapeutic Studies
- Biologic Modifiers and Chemotherapeutic Agents : The response of FANFT-induced tumors to various treatments, including biologic modifiers and chemotherapeutic agents, has been researched. This includes the study of tumor growth inhibition and survival improvement through the administration of cyclophosphamide and biologic modifiers (Katsuoka & Dekernion, 1983).
Safety And Hazards
properties
IUPAC Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWQLJJMGJREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4S | |
Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20775 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020953 | |
Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992) | |
Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20775 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20775 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Fanft | |
CAS RN |
24554-26-5 | |
Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20775 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24554-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FANFT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024554265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FANFT | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANFT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N99PZG62O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
549.5 to 562.1 °F (NTP, 1992) | |
Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20775 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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